1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-phenoxyethan-1-one
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Overview
Description
Preparation Methods
The synthesis of 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-phenoxyethan-1-one can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Industrial production methods may involve the use of metal-catalyzed synthesis or hydroamination of terminal alkynes followed by Friedländer cyclization .
Chemical Reactions Analysis
1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-phenoxyethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine. Major products formed from these reactions include various substituted naphthyridines and piperidines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it finds applications in the industry as a component of light-emitting diodes (LEDs) and dye-sensitized solar cells .
Mechanism of Action
The mechanism of action of 1-[4-(1,8-Naphthyridin-2-yl)piperidin-1-yl]-2-phenoxyethan-1-one involves its interaction with specific molecular targets. For instance, it can bind to DNA via intercalation, disrupting the replication process and leading to cell death . This property is particularly useful in its application as an anticancer agent. The compound may also inhibit specific enzymes or receptors, further contributing to its biological activity .
Comparison with Similar Compounds
Properties
Molecular Formula |
C21H21N3O2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C21H21N3O2/c25-20(15-26-18-6-2-1-3-7-18)24-13-10-16(11-14-24)19-9-8-17-5-4-12-22-21(17)23-19/h1-9,12,16H,10-11,13-15H2 |
InChI Key |
DVQIPDLVRIWQST-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
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